molecular formula C14H12F3N3O3 B2694801 (E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035036-45-2

(E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2694801
CAS No.: 2035036-45-2
M. Wt: 327.263
InChI Key: LMZXNROAPNBQMC-ONEGZZNKSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring a furan ring, a pyrrolidine scaffold, and a trifluoromethyl-substituted 1,2,4-oxadiazole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring is known for its electron-deficient nature, often improving binding affinity in medicinal chemistry contexts . The furan ring contributes to π-π stacking interactions, a feature observed in bioactive compounds with antimicrobial or anticancer activities .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)13-18-12(19-23-13)9-5-6-20(8-9)11(21)4-3-10-2-1-7-22-10/h1-4,7,9H,5-6,8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZXNROAPNBQMC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that integrates multiple pharmacophoric elements, including a furan ring and a 1,2,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15F3N4O2\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_2

This structure features:

  • A furan ring which is known for its biological activity.
  • A trifluoromethyl group , enhancing lipophilicity and metabolic stability.
  • A pyrrolidine ring , which contributes to the overall biological profile.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Reference Compound (e.g., Doxorubicin)MCF-70.79 - 5.51
Target CompoundMCF-70.12 - 2.78
Target CompoundHCT1160.48 - 5.13

These values suggest that the target compound may possess superior efficacy compared to established chemotherapeutics like Doxorubicin .

The mechanism underlying the anticancer activity of oxadiazole derivatives often involves:

  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells by increasing caspase activity and altering p53 levels .
  • Cell Cycle Arrest : Studies have demonstrated that these compounds can effectively halt cell cycle progression at the G1 phase .

Antimicrobial Activity

Beyond anticancer effects, there is emerging evidence supporting the antimicrobial potential of oxadiazole derivatives. The compound's structural features may facilitate interactions with microbial targets:

PathogenMIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli>12.5

These findings suggest that the target compound could serve as a lead for developing new antimicrobial agents .

Case Studies

A case study involving a series of oxadiazole derivatives indicated that modifications at the aromatic positions significantly influenced biological activity. For example, introducing electron-withdrawing groups at specific positions enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the anticancer potential of oxadiazole derivatives, including compounds similar to (E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one. Studies indicate that oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 liver cancer cells, outperforming established chemotherapeutics like staurosporine .

Mechanistic Insights

The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes and pathways associated with cancer proliferation. For example, compounds have been shown to inhibit thymidine phosphorylase and other targets critical for tumor growth and survival . The trifluoromethyl group in these compounds enhances their lipophilicity, potentially improving bioavailability and efficacy.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Alkenylation : The introduction of the furan moiety can be done via cross-coupling methods or direct alkylation strategies.
  • Final Coupling : The final product is obtained by coupling the pyrrolidine derivative with the oxadiazole precursor.

Potential in Material Development

The unique structural features of this compound make it a candidate for applications in material science. Its ability to form stable complexes with metals could be explored for use in catalysis or as sensors due to its electronic properties.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2023)Demonstrated significant anticancer activity of similar oxadiazole derivatives against multiple cancer cell lines with varying IC50 values .
MDPI Review (2020)Summarized advancements in 1,2,4-Oxadiazole derivatives highlighting their broad-spectrum biological activities including antimicrobial and anticancer properties .
PMC Study (2021)Investigated the mechanism of action for oxadiazole-based compounds in treating resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the literature, focusing on key functional groups, molecular weights, and reported biological activities:

Compound Name & Source Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities
(E)-3-(furan-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one (Target) Furan, pyrrolidine, trifluoromethyl-oxadiazole, α,β-unsaturated ketone ~357.3 (calculated) High lipophilicity (CF₃ group); potential protease inhibition (oxadiazole motif)
(E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocin-2-yl)-prop-2-en-1-one Triazole, ferrocene, α,β-unsaturated ketone ~491.9 Anticancer activity (ferrocene-mediated redox cycling); halogen enhances stability
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Triazole, nitroaryl, naphthalene ~386.4 Photophysical applications; nitro group enhances electron-withdrawing capacity
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one Pyrrolidine, diazenyl, methoxyphenyl ~377.4 Nonlinear optical properties (azo group); methoxy improves solubility
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one Furan, dimethylamino-phenyl, α,β-unsaturated ketone 241.29 Fluorescence properties; dimethylamino group increases basicity

Key Observations:

Biological Activity: Nitroaryl and halogenated derivatives (e.g., ) exhibit enhanced antimicrobial activity compared to non-substituted analogs, but the target’s trifluoromethyl group may provide a balance between potency and toxicity .

Physicochemical Properties : The pyrrolidine ring in the target compound likely improves solubility compared to purely aromatic systems (e.g., ), while the α,β-unsaturated ketone enables Michael addition reactions, a trait shared with ferrocinyl analogs .

Research Findings

Role of Electron-Withdrawing Groups: The trifluoromethyl-oxadiazole motif in the target compound mirrors the activity-enhancing effects of nitro groups in nitrofuryl derivatives (e.g., antimycobacterial activity in ).

Structural Similarity and Activity : Computational similarity assessments (e.g., Tanimoto coefficients) could classify the target as a "scaffold hopper" due to its hybrid furan-pyrrolidine-oxadiazole architecture, differing from triazole-based actives .

Synthetic Challenges : The target’s synthesis likely involves Huisgen cycloaddition (for oxadiazole) and Claisen-Schmidt condensation (for α,β-unsaturated ketone), methods validated in analogous compounds (e.g., ).

Crystallographic Validation: SHELX software has been widely used to resolve crystal structures of similar enones, confirming the (E)-configuration of α,β-unsaturated ketones critical for bioactivity .

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